1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine
CAS No.:
Cat. No.: VC14628637
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O3 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C19H26N2O3/c1-3-23-19-13-16(6-7-18(19)22-2)14-20-8-10-21(11-9-20)15-17-5-4-12-24-17/h4-7,12-13H,3,8-11,14-15H2,1-2H3 |
| Standard InChI Key | KMPHPCYSOSPHRW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule features a piperazine ring substituted at the 1- and 4-positions with a 3-ethoxy-4-methoxybenzyl group and a furan-2-ylmethyl group, respectively. The benzyl substituent introduces methoxy and ethoxy groups at the 3- and 4-positions of the aromatic ring, while the furan moiety contributes a heterocyclic oxygen atom. This combination creates a hybrid structure with both lipophilic (aromatic rings) and polar (ether, amine) regions, influencing its solubility and receptor interactions .
Stereochemical Considerations
Piperazine derivatives often exhibit conformational flexibility due to rotation around the N–C bonds. The substituents’ steric bulk (e.g., ethoxy vs. methoxy groups) may restrict this flexibility, potentially favoring specific bioactive conformations. Computational modeling of similar compounds predicts a twisted boat conformation for the piperazine ring when bulky groups are present.
Comparative Structural Analysis
The table below contrasts key structural features of 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine with related piperazine derivatives:
This structural diversity highlights how minor modifications alter physicochemical properties and biological activity profiles.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol for 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine is documented, established methods for analogous piperazines involve:
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N-Alkylation of Piperazine:
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Aromatic Substitution:
A hypothetical synthesis route could proceed as follows:
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Prepare 3-ethoxy-4-methoxybenzyl chloride from vanillin via sequential ethylation and methylation.
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React piperazine with furan-2-ylmethyl chloride in a 1:1 ratio to yield 4-(furan-2-ylmethyl)piperazine.
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Perform a second alkylation with 3-ethoxy-4-methoxybenzyl chloride to obtain the target compound.
Reactivity Profile
The compound’s reactivity is governed by:
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Piperazine Core: Susceptible to electrophilic attack at nitrogen atoms, enabling further derivatization.
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Furan Ring: Prone to electrophilic substitution at the 5-position and Diels-Alder reactions.
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Aromatic Ethers: Methoxy and ethoxy groups may undergo demethylation/demethoxylation under strong acidic or basic conditions .
Research Gaps and Future Directions
Despite structural similarities to pharmacologically active compounds, direct biological data for 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine remains absent. Critical research priorities include:
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Synthesis Optimization: Developing scalable routes with >70% yield.
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In Vitro Screening: Assessing binding affinity against neurotransmitter receptors and antimicrobial targets.
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Crystallographic Studies: Resolving 3D structure to guide rational drug design.
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